molecular formula C15H11N3O3S B2903664 N-(4-(4-cyanophenyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 864937-75-7

N-(4-(4-cyanophenyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No.: B2903664
CAS No.: 864937-75-7
M. Wt: 313.33
InChI Key: YUOLGOASAVHYKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(4-Cyanophenyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a synthetic small molecule featuring a thiazole core, a structural motif of significant interest in medicinal chemistry . This compound is supplied for research purposes to investigate its potential as a lead in anticancer drug discovery. Scientific studies on closely related 4-cyanophenyl-2-hydrazinylthiazole analogs have demonstrated potent and selective anticancer efficacy against human carcinoma cell lines, including HCT-116 (colorectal) and MCF-7 (breast) . The proposed mechanism of action for this class of compounds involves the induction of caspase-dependent apoptosis, leading to programmed cancer cell death, as corroborated by cell cycle, caspase activation, and Western blot assays . The incorporation of the 4-cyanophenyl moiety is a critical structural feature that has been associated with enhanced anticancer potency in molecular libraries . Researchers can utilize this compound to explore structure-activity relationships (SAR) and further elucidate the biological pathways of novel thiazole derivatives. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3S/c16-7-10-1-3-11(4-2-10)12-9-22-15(17-12)18-14(19)13-8-20-5-6-21-13/h1-4,8-9H,5-6H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUOLGOASAVHYKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=CO1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Analogs and Their Properties
Compound ID Substituents/Modifications Key Properties/Activities Reference
Target Compound 4-(4-Cyanophenyl)thiazol-2-yl, dihydrodioxine Hypothesized enhanced solubility and hCA inhibition (based on SAR trends)
14a (3-phenyl-dioxine analog) 3-Phenyl, dihydrodioxine hCA I inhibition: IC50 = 8.3 nM
4d (Ev1) 3,4-Dichlorobenzamide, pyridinyl Melting point: 178–180°C; NMR/HRMS confirmed purity
4h (Ev1) Dimethylamino, pyridinyl Melting point: 182–184°C; potential CNS activity (unconfirmed)
Ev6 Compound 4-Methoxyphenyl, azepine Cardioprotective activity (superior to Levocarnitine in hypoxia models)
VPC-14449 (Ev3) 2,4-Dibromoimidazole, morpholine Structural mischaracterization led to NMR discrepancies; highlights synthesis challenges
Key Observations:

Bioactivity: The dihydrodioxine-carboxamide group (as in 14a) is critical for hCA I inhibition. Replacement with oxathiine or oxazine moieties reduces activity by 2–3-fold .

Physicochemical Properties :

  • Thiazol-2-yl carboxamides with aromatic substituents (e.g., 4d, 4h) exhibit melting points between 165–184°C, suggesting moderate thermal stability .
  • The dihydrodioxine ring may improve aqueous solubility compared to fully aromatic systems (e.g., benzo[d]thiazole derivatives in ) .

Synthetic Challenges :

  • Structural mischaracterization (e.g., VPC-14449’s bromine positioning) underscores the need for rigorous NMR/HRMS validation during synthesis .

Structure-Activity Relationship (SAR) Trends

  • Thiazole Core : The thiazol-2-yl group is a common scaffold in bioactive compounds, facilitating interactions with enzyme active sites (e.g., hCA I, cardiac targets) .
  • Aromatic Substituents :
    • Electron-withdrawing groups (e.g., -CN in the target compound) may enhance binding affinity compared to electron-donating groups (e.g., -OCH3 in Ev6) .
    • Halogenated analogs (e.g., 4d’s 3,4-dichlorobenzamide) show thermal stability but unconfirmed bioactivity .
  • Carboxamide Linkers :
    • Dihydrodioxine-carboxamide (target compound) outperforms oxathiine or phthalimide-linked analogs in hCA inhibition .
    • Prolonged alkyl chains (e.g., N-propyl in ) marginally reduce activity, favoring compact substituents .

Q & A

Basic: What are the key considerations for synthesizing N-(4-(4-cyanophenyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide?

Answer:
The synthesis typically involves multi-step reactions:

Thiazole Core Formation : Cyclization of 2-aminothiophenol derivatives with aldehydes/ketones to form the thiazole ring.

Cyanophenyl Substitution : Coupling of 4-cyanophenyl groups via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution .

Dioxine Carboxamide Attachment : Amide bond formation between the thiazole intermediate and 5,6-dihydro-1,4-dioxine-2-carboxylic acid using carbodiimide coupling agents (e.g., EDC/HOBt) .
Critical Methodological Steps :

  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients).
  • Confirm regioselectivity using 1H^{1}\text{H}-NMR and LC-MS at each stage .

Basic: How is the structural integrity of this compound validated in academic research?

Answer:
Structural validation requires:

Spectroscopic Analysis :

  • 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm proton environments and carbon connectivity.
  • IR spectroscopy to identify functional groups (e.g., C≡N stretch at ~2200 cm1^{-1}) .

Mass Spectrometry : HRMS (High-Resolution MS) to verify molecular formula (e.g., [M+H]+^+ peak accuracy within 5 ppm) .

X-ray Crystallography : Optional for absolute stereochemical confirmation if single crystals are obtainable .

Basic: What in vitro assays are recommended for preliminary biological activity screening?

Answer:

  • Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans) .
  • Enzyme Inhibition : Dose-response curves for target enzymes (e.g., carbonic anhydrase isoforms) using fluorometric or spectrophotometric assays .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293, HepG2) to assess selectivity indices .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Answer:

Systematic Substituent Variation :

  • Modify the cyanophenyl group (e.g., replace -CN with -NO2_2, -CF3_3) to assess electronic effects.
  • Alter the dioxine ring (e.g., introduce methyl groups) to probe steric influences .

Computational Modeling :

  • Perform docking studies (AutoDock Vina) against target proteins (e.g., carbonic anhydrase II) to predict binding modes.
  • Validate with Molecular Dynamics (MD) simulations (GROMACS) .

Advanced: What mechanistic approaches are used to elucidate its interaction with biological targets?

Answer:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD_D, kon_\text{on}/koff_\text{off}) with immobilized enzymes/receptors .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .
  • X-ray Crystallography : Resolve co-crystal structures to identify key hydrogen bonds/π-π interactions .

Advanced: How should researchers address contradictions in biological activity data across studies?

Answer:

  • Reproducibility Checks : Replicate assays under identical conditions (pH, temperature, solvent controls).
  • Orthogonal Assays : Confirm activity via independent methods (e.g., SPR alongside enzymatic assays) .
  • Batch Purity Analysis : Use HPLC (>95% purity) to rule out synthetic byproducts as confounding factors .

Advanced: What strategies optimize synergistic effects with known therapeutics?

Answer:

  • Combination Index (CI) Analysis : Use Chou-Talalay method to evaluate synergy with antibiotics (e.g., ciprofloxacin) or anticancer agents (e.g., doxorubicin) .
  • Pharmacokinetic Profiling : Assess plasma protein binding and metabolic stability (CYP450 isoforms) to avoid antagonistic interactions .

Advanced: What in vivo models are appropriate for preclinical evaluation?

Answer:

  • Rodent Infection Models : Efficacy in S. aureus-induced sepsis (monitor bacterial load in blood/spleen) .
  • Xenograft Tumors : Evaluate anticancer activity in BALB/c mice with implanted HT-29 colon carcinoma .
  • Toxicokinetics : Measure plasma half-life (t1/2_{1/2}) and organ distribution via LC-MS/MS .

Advanced: How is toxicity assessed during lead optimization?

Answer:

  • Acute Toxicity : Single-dose studies in rodents (OECD 423) to determine LD50_{50}.
  • Genotoxicity : Ames test (bacterial reverse mutation) and micronucleus assay .
  • Cardiotoxicity : hERG channel inhibition screening (patch-clamp electrophysiology) .

Advanced: What computational tools predict metabolic stability and degradation pathways?

Answer:

  • MetaSite : Predict Phase I metabolism (e.g., CYP3A4-mediated oxidation) .
  • SwissADME : Estimate bioavailability, BBB permeability, and P-glycoprotein substrate potential .
  • Molecular Dynamics (MD) : Simulate hydrolytic degradation of the dioxine ring in physiological buffers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.